6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid
Description
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Properties
CAS No. |
2803834-72-0 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(11-4)7(8(12)13)10-3-9-5/h2-3,11H,1H3,(H,12,13) |
InChI Key |
HFBOVFJGDCLHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the synthesis of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps may involve the formation of pyrazole intermediates through reactions with hydrazine monohydrate, followed by gold-catalyzed cyclization and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar in structure but with different substitution patterns.
Pyrrolo[3,4-c]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
Uniqueness
6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group.
Biological Activity
6-Methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CAS No. 2803834-72-0) is a heterocyclic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse sources.
The molecular formula of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is with a molecular weight of 177.16 g/mol. The compound features a pyrrolo-pyrimidine structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
Biological Activity
Research has indicated that 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid exhibits various biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays demonstrated a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : Research has highlighted the potential of this compound to modulate inflammatory pathways. In animal models, it was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological effects of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid are believed to result from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Receptor Modulation : It may act on various receptors associated with inflammation and immune response, thereby altering cellular signaling pathways.
Case Studies
Several case studies have been documented:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
- Case Study 2 : Another research article focused on the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study reported MIC values of 32 µg/mL and 16 µg/mL respectively, indicating promising potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
